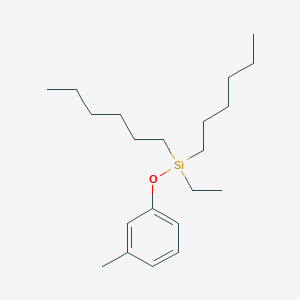
Ethyl(dihexyl)(3-methylphenoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(dihexyl)(3-methylphenoxy)silane is an organosilicon compound with the chemical formula C21H38OSi . This compound is characterized by its unique structure, which includes an ethyl group, two dihexyl groups, and a 3-methylphenoxy group attached to a silicon atom. Organosilicon compounds like this compound are known for their diverse applications in various fields due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dihexyl)(3-methylphenoxy)silane can be achieved through several methods. One common approach is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently .
Another method involves the reaction of a chlorosilane with an alcohol or phenol in the presence of a base. For example, the reaction of chlorodihexylsilane with 3-methylphenol in the presence of a base like sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalysts and reaction conditions. The choice of catalyst and reaction parameters can significantly impact the efficiency and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
Ethyl(dihexyl)(3-methylphenoxy)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom in the compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a hydride donor in reduction reactions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Various substituted organosilicon compounds.
科学研究应用
Ethyl(dihexyl)(3-methylphenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
作用机制
The mechanism of action of Ethyl(dihexyl)(3-methylphenoxy)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it a useful reagent in various chemical reactions. The compound can also act as a hydride donor, facilitating reduction reactions .
相似化合物的比较
Similar Compounds
Diphenylsilane: Contains two phenyl groups attached to a silicon atom.
Triphenylsilane: Contains three phenyl groups attached to a silicon atom.
Chlorodihexylsilane: Contains two hexyl groups and a chlorine atom attached to a silicon atom.
Uniqueness
Ethyl(dihexyl)(3-methylphenoxy)silane is unique due to its combination of ethyl, dihexyl, and 3-methylphenoxy groups. This unique structure imparts specific chemical properties, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
59280-34-1 |
|---|---|
分子式 |
C21H38OSi |
分子量 |
334.6 g/mol |
IUPAC 名称 |
ethyl-dihexyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C21H38OSi/c1-5-8-10-12-17-23(7-3,18-13-11-9-6-2)22-21-16-14-15-20(4)19-21/h14-16,19H,5-13,17-18H2,1-4H3 |
InChI 键 |
TXDJQKYZSGVYGS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC[Si](CC)(CCCCCC)OC1=CC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
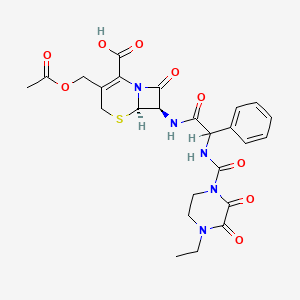
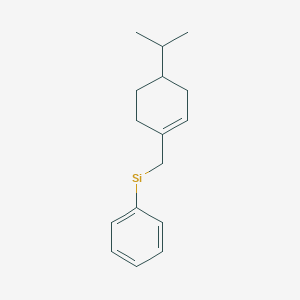
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
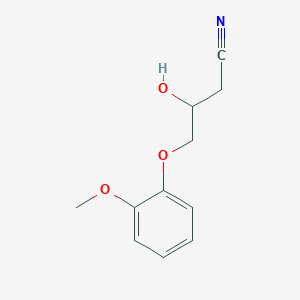
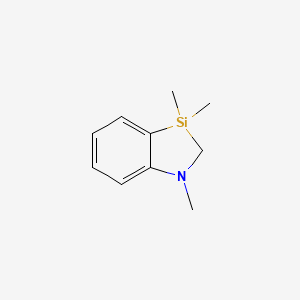
![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
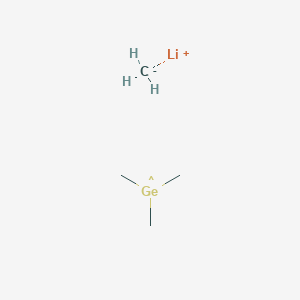
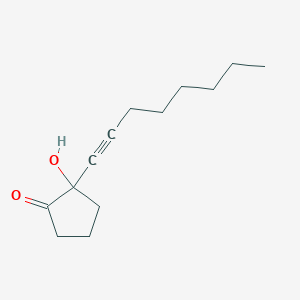
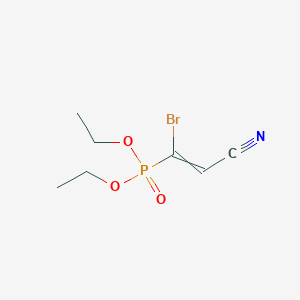
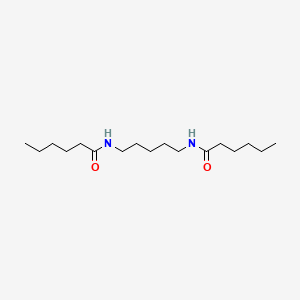
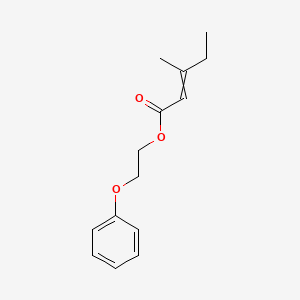
![(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)
